
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C23H19ClN2O2 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Medicinal Chemistry
Tetrahydroisoquinolines, structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide, are explored for their potential in medicinal chemistry due to their diverse biological activities. The synthesis and characterization of novel quinazolinone derivatives that incorporate tetrahydroquinoline moieties have demonstrated significant antitumor and antimicrobial activities. These compounds are synthesized from 2-aminobenzylamine and aldehydes, subsequently aromatized using oxidative agents, highlighting their versatility and potential as pharmaceutical agents (Eynde, Godin, Mayence, Maquestiau, & Anders, 1993).
Pharmacological Potential in Neurodegenerative Diseases
1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a compound related to this compound, has been identified as an endogenous amine in the brain. Its presence in higher levels in the cerebrospinal fluid (CSF) of parkinsonian patients compared to controls suggests a potential link to neurodegenerative diseases. This compound's pharmacological effects, studied through behavior abnormalities in animal models, indicate its potential involvement in Parkinson's disease, providing a basis for further investigation into related tetrahydroisoquinoline derivatives for therapeutic applications (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).
Organic Synthesis and Chemical Properties
Research in organic chemistry explores the reactivity and synthesis of tetrahydroisoquinoline derivatives, which share structural features with this compound. Studies focus on the regioselectivity of N-alkylation reactions, crucial for understanding the chemical behavior and synthetic pathways of these compounds. Such insights are vital for developing new synthetic methods and understanding the underlying mechanisms of reaction pathways, which can be applied to the synthesis of pharmacologically active derivatives (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDBBBHCTSSHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)
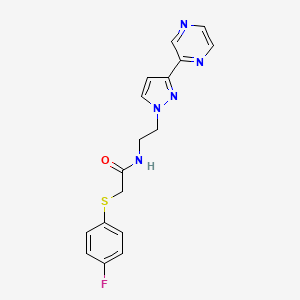
![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)
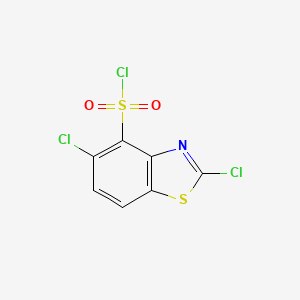
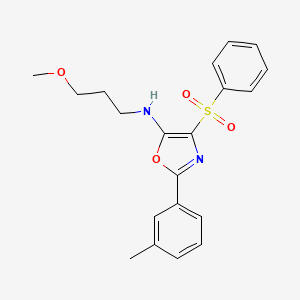
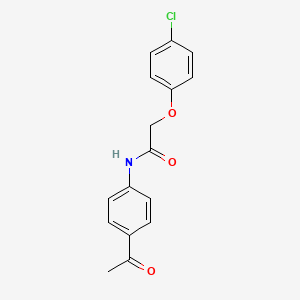

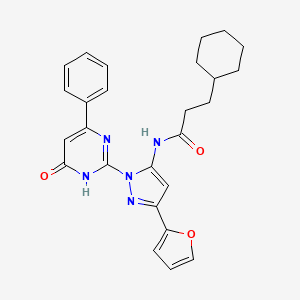
![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)
![2,3-dimethoxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2841486.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)


